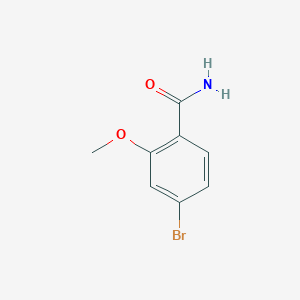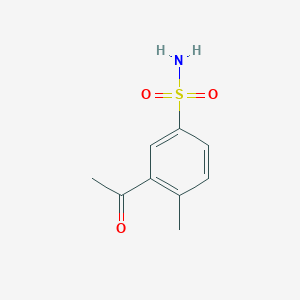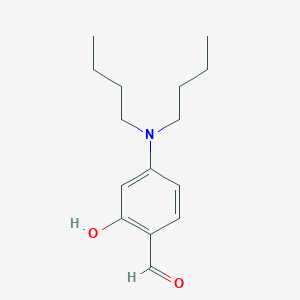
4-(Dibutylamino)salicylaldehyde
概要
説明
4-(Dibutylamino)salicylaldehyde (4-DAS) is an organic compound that has been studied extensively in recent years due to its unique properties and potential applications. 4-DAS is a versatile molecule that has been used in a variety of chemical syntheses and as a reagent in scientific research. This compound has been found to have potential use in drug development, as well as in biochemical and physiological studies.
科学的研究の応用
pH Sensing
A study by Feng et al. (2016) explored the use of 4-N,N-dimethylaminoaniline salicylaldehyde Schiff-base derivatives, which exhibit aggregation-induced emission (AIE) properties. These derivatives showed varied fluorescence emissions and high fluorescence quantum yields in an aggregated state. Notably, they demonstrated unique pH-dependent optical properties, suggesting their potential application in pH sensing (Feng et al., 2016).
Synthesis of Heterocyclic Systems
Salicylaldehyde derivatives, including those related to 4-(Dibutylamino)salicylaldehyde, are critical in the synthesis of various heterocyclic systems. Heravi et al. (2018) highlighted the importance of salicylaldehyde as a privileged synthon in multicomponent reactions (MCRs), leading to the formation of diverse heterocyclic structures. This is particularly relevant in pharmaceuticals production, where salicylaldehyde derivatives serve as key starting materials (Heravi et al., 2018).
Molecular Sensing and Catalysis
The application in molecular sensing and catalysis is evident from the study by Shi et al. (2013), where salicylaldehydes were used in binaphthol-catalyzed asymmetric Petasis reactions with dibutyl vinylboronates and secondary amines. This process achieved high yields and enantioselectivity, indicating the role of salicylaldehydes in catalytic processes and molecular sensing (Shi et al., 2013).
Synthesis of Anticancer Compounds
Salicylaldehyde derivatives have been utilized in the synthesis of compounds with potential anticancer properties. Kalla et al. (2014) synthesized a series of 2-amino-3-cyano-4H-chromen-4-ylphosphonates from substituted salicylaldehydes, demonstrating promising anticancer activity against specific cell lines. This research underscores the significance of salicylaldehyde derivatives in developing novel therapeutic agents (Kalla et al., 2014).
Environmental Degradation
Investigations into the environmental degradation of salicylaldehyde have been conducted. For instance, Kaur et al. (2021) studied the electrochemical degradation of salicylaldehyde using cyclic voltammetry. This research is crucial in understanding the environmental impact and degradation pathways of salicylaldehyde and its derivatives (Kaur et al., 2021).
Safety and Hazards
作用機序
Target of Action
Similar compounds like 4-(diethylamino)salicylaldehyde have been used in the synthesis of schiff-base ligands , which are known to interact with various biological targets.
Mode of Action
It’s structurally similar compound, 4-(diethylamino)salicylaldehyde, has been used in the synthesis of schiff-base ligands . These ligands are known to form complexes with metal ions, which can influence various biological processes .
Biochemical Pathways
A related compound, 4-(diethylamino)salicylaldehyde, has been used in the synthesis of a schiff-base ligand that can bind to metal ions . This suggests that 4-(Dibutylamino)salicylaldehyde may also interact with metal ions and potentially affect metal ion-dependent biochemical pathways.
Result of Action
Given its structural similarity to 4-(diethylamino)salicylaldehyde, it may have similar effects, such as the formation of complexes with metal ions .
生化学分析
Biochemical Properties
4-(Dibutylamino)salicylaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of Schiff-base ligands, which are known to form complexes with metals such as nickel (II) . These interactions are crucial for the compound’s role in catalysis and other biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been used as a fluorescent probe to study endocytosis in enterocytes, indicating its role in cellular uptake and membrane dynamics . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with lipid rafts in the cell membrane can alter membrane fluidity and signaling.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under prolonged exposure to light and air . Long-term studies have shown that it can have lasting effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects . Studies have shown threshold effects, where a certain concentration is required to observe significant biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes . Its localization is crucial for its activity and function within the cell.
特性
IUPAC Name |
4-(dibutylamino)-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-5-9-16(10-6-4-2)14-8-7-13(12-17)15(18)11-14/h7-8,11-12,18H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHGDPKOFVNGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594890 | |
| Record name | 4-(Dibutylamino)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57771-09-2 | |
| Record name | 4-(Dibutylamino)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dibutylamino)salicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


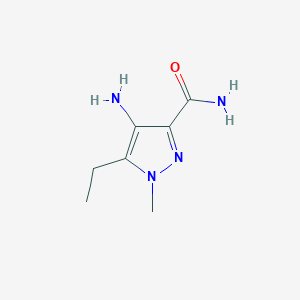
![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)




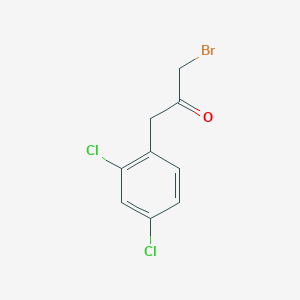

![3-Bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1289619.png)
![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)
